molecular formula C23H17F3N2O2 B3836628 2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B3836628
M. Wt: 410.4 g/mol
InChI Key: OUJQFDCADNSDTI-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity and stability of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent reactions to introduce the amino and oxo groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and potential as a therapeutic agent .

Properties

IUPAC Name

2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O2/c24-23(25,26)16-8-4-7-14(9-16)20-17(12-27)22(28)30-19-11-15(10-18(29)21(19)20)13-5-2-1-3-6-13/h1-9,15,20H,10-11,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJQFDCADNSDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC(=CC=C3)C(F)(F)F)C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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